molecular formula C22H26 B14250072 1,4-Bis[1-(prop-2-en-1-yl)cyclopent-3-en-1-yl]benzene CAS No. 404947-59-7

1,4-Bis[1-(prop-2-en-1-yl)cyclopent-3-en-1-yl]benzene

Cat. No.: B14250072
CAS No.: 404947-59-7
M. Wt: 290.4 g/mol
InChI Key: OFPVEBHEIFXTNZ-UHFFFAOYSA-N
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Description

1,4-Bis[1-(prop-2-en-1-yl)cyclopent-3-en-1-yl]benzene is an organic compound characterized by its unique structure, which includes two cyclopentene rings attached to a benzene ring via prop-2-en-1-yl linkers. This compound is known for its volatility and distinctive aromatic properties . It is soluble in non-polar solvents such as ethanol, ether, and toluene, but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[1-(prop-2-en-1-yl)cyclopent-3-en-1-yl]benzene typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[1-(prop-2-en-1-yl)cyclopent-3-en-1-yl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,4-Bis[1-(prop-2-en-1-yl)cyclopent-3-en-1-yl]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Bis[1-(prop-2-en-1-yl)cyclopent-3-en-1-yl]benzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular signaling and metabolic pathways. Its effects on the central nervous system are attributed to its ability to modulate neurotransmitter activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis[1-(prop-2-en-1-yl)cyclopent-3-en-1-yl]benzene is unique due to its dual cyclopentene rings and prop-2-en-1-yl linkers, which impart distinct chemical and physical properties.

Properties

CAS No.

404947-59-7

Molecular Formula

C22H26

Molecular Weight

290.4 g/mol

IUPAC Name

1,4-bis(1-prop-2-enylcyclopent-3-en-1-yl)benzene

InChI

InChI=1S/C22H26/c1-3-13-21(15-5-6-16-21)19-9-11-20(12-10-19)22(14-4-2)17-7-8-18-22/h3-12H,1-2,13-18H2

InChI Key

OFPVEBHEIFXTNZ-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CC=CC1)C2=CC=C(C=C2)C3(CC=CC3)CC=C

Origin of Product

United States

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